molecular formula C16H13BrN2O2 B4478707 (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B4478707
M. Wt: 345.19 g/mol
InChI Key: NZNHUHLTUIBQPU-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a brominated furan ring and a tetrahydropyridoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan followed by coupling with a tetrahydropyridoindole derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-15-6-5-14(21-15)16(20)19-8-7-13-11(9-19)10-3-1-2-4-12(10)18-13/h1-6,18H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNHUHLTUIBQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
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(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 3
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(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 4
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(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 6
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(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

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